M1/M4 muscarinic agonist 3
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Overview
Description
M1/M4 muscarinic agonist 3 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in the central nervous system. This compound has shown promise in treating neurological disorders such as schizophrenia and Alzheimer’s disease by modulating cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M1/M4 muscarinic agonist 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
M1/M4 muscarinic agonist 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
M1/M4 muscarinic agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic receptors and to develop new muscarinic receptor agonists
Biology: Employed in research to understand the role of muscarinic receptors in cellular signaling pathways and neurotransmission
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia, Alzheimer’s disease, and cognitive impairments
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
M1/M4 muscarinic agonist 3 exerts its effects by selectively binding to and activating the M1 and M4 subtypes of muscarinic acetylcholine receptors. This activation leads to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways result in changes in intracellular calcium levels and the activation of protein kinase C, ultimately affecting neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
M1/M4 muscarinic agonist 3 is unique in its selectivity for the M1 and M4 receptor subtypes, which distinguishes it from other muscarinic agonists that may have broader or different receptor selectivity. Similar compounds include:
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors, used in clinical trials for schizophrenia and Alzheimer’s disease
Arecoline: A natural muscarinic agonist derived from betel nut, with lower selectivity for M1 and M4 receptors
Pilocarpine: A muscarinic agonist used to treat glaucoma, with broader receptor selectivity
This compound’s unique selectivity profile makes it a valuable tool for studying the specific roles of M1 and M4 receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C23H31FN2O3 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[(6R)-6-[4-(4-fluoro-2-methoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone |
InChI |
InChI=1S/C23H31FN2O3/c1-28-21-10-18(24)2-3-20(21)16-5-8-25(9-6-16)19-4-7-23(11-19)14-26(15-23)22(27)17-12-29-13-17/h2-3,10,16-17,19H,4-9,11-15H2,1H3/t19-/m1/s1 |
InChI Key |
PGHIFKDWJWSHAZ-LJQANCHMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C5COC5 |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5 |
Origin of Product |
United States |
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